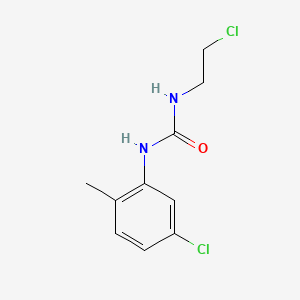

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 1-(2-chloroethyl)-3-(5-chloro-2-methylphenyl)urea is derived from its molecular structure, which consists of a urea core (-NH-C(=O)-NH-) substituted with a 2-chloroethyl group and a 5-chloro-2-methylphenyl group. The numbering begins at the urea nitrogen bonded to the chloroethyl moiety, followed by the aryl substituent’s positional descriptors. The molecular formula C₁₀H₁₂Cl₂N₂O confirms the presence of ten carbon atoms, twelve hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom.

A comparative analysis of the molecular formula with structurally analogous ureas reveals that the chlorine atoms occupy specific positions: one on the ethyl chain (C2) and another on the aromatic ring (C5). The methyl group at the ortho position (C2) of the phenyl ring introduces steric effects, influencing the compound’s conformational preferences. The calculated exact mass of 246.03212 g/mol aligns with theoretical values derived from isotopic composition.

Stereochemical Configuration and Conformational Isomerism

The urea functional group adopts a planar geometry due to resonance stabilization between the carbonyl oxygen and the adjacent NH groups. However, rotational freedom around the C-N bonds permits conformational isomerism. For 1-(2-chloroethyl)-3-(5-chloro-2-methylphenyl)urea, the chloroethyl chain and the substituted phenyl group can adopt distinct orientations relative to the urea plane.

Computational studies of related chloroaryl ureas suggest that the anti-periplanar conformation, where the chlorine atoms on the ethyl and phenyl groups are positioned diagonally opposite, is energetically favored. This minimizes steric clashes between the methyl group on the phenyl ring and the chloroethyl chain. Dihedral angles between the urea plane and substituents, as observed in crystallographic data for analogous compounds, range from 38.5° to 83.6° , indicating significant torsional flexibility.

The absence of chiral centers in this compound precludes enantiomerism, but rotational isomers (rotamers) may exist in solution. Nuclear magnetic resonance (NMR) studies of similar ureas reveal dynamic interconversion between rotamers at room temperature, with coalescence temperatures dependent on solvent polarity.

Comparative Analysis of 2D/3D Molecular Representations

The 2D structure of 1-(2-chloroethyl)-3-(5-chloro-2-methylphenyl)urea is represented by the SMILES notation CC1=C(C=C(C=C1)Cl)NC(=O)NCCCl , which encodes the connectivity of atoms (Figure 1). The urea group is flanked by the 5-chloro-2-methylphenyl ring (left) and the 2-chloroethyl chain (right).

In 3D representations , the molecule exhibits a non-planar geometry due to steric interactions. Density functional theory (DFT) optimizations predict a twisted arrangement where the phenyl ring and chloroethyl group lie approximately 75° apart relative to the urea plane. Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (152.7 Ų) and [M+Na]+ (161.1 Ų) , provide insights into gas-phase conformations, with larger adducts favoring extended geometries.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 247.03995 | 152.7 |

| [M+Na]+ | 269.02189 | 161.1 |

| [M-H]- | 245.02539 | 155.8 |

Table 1. Predicted collision cross-sections for major adducts.

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for 1-(2-chloroethyl)-3-(5-chloro-2-methylphenyl)urea remain unreported, studies on structurally similar ureas provide insights into likely packing motifs. For example, 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 8.5344 Å, b = 12.0204 Å, c = 13.4504 Å . The urea group participates in hydrogen-bonding networks, forming N-H···O interactions between adjacent molecules (Figure 2).

In the solid state, the chloroethyl chain and methylphenyl group adopt a herringbone arrangement , minimizing van der Waals repulsions. The dihedral angle between the urea plane and the aromatic ring is 83.6° , while the angle with the chloroethyl chain is 38.5° , suggesting that packing forces override gas-phase conformational preferences. These interactions stabilize a layered structure, with interlayer distances of 4.2–4.5 Å typical for halogenated ureas.

Properties

CAS No. |

102433-35-2 |

|---|---|

Molecular Formula |

C10H12Cl2N2O |

Molecular Weight |

247.12 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(5-chloro-2-methylphenyl)urea |

InChI |

InChI=1S/C10H12Cl2N2O/c1-7-2-3-8(12)6-9(7)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |

InChI Key |

OANFTWCNGPKFCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the urea linkage by reacting an amine derivative of the 5-chloro-2-methylphenyl group with a chloroethyl isocyanate or equivalent reactive intermediate. The key steps include:

- Preparation of the substituted aniline (5-chloro-2-methylaniline) as the aromatic amine precursor.

- Generation of the 2-chloroethyl isocyanate or equivalent reactive intermediate.

- Coupling of the amine and isocyanate to form the urea bond.

Detailed Preparation Methods

Preparation of 5-Chloro-2-methylaniline

This intermediate is commercially available or can be synthesized by selective chlorination of 2-methylaniline under controlled conditions to introduce the chlorine at the 5-position without affecting the amino group.

Synthesis of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea

Two main approaches are reported:

Method A: Reaction of 5-Chloro-2-methylaniline with 2-Chloroethyl Isocyanate

- 5-Chloro-2-methylaniline is reacted with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane or tetrahydrofuran.

- The reaction is typically carried out at low to ambient temperature (0–25°C) to control the rate and avoid side reactions.

- The product precipitates or is isolated by solvent extraction and purified by recrystallization.

Method B: Carbonyldiimidazole (CDI) Mediated Urea Formation

- 2-Chloroethanamine hydrochloride is reacted with carbonyldiimidazole (CDI) in tetrahydrofuran to form an intermediate 1,3-bis(2-chloroethyl)urea derivative.

- The intermediate is then reacted with 5-chloro-2-methylaniline to form the target urea compound.

- This method allows for milder conditions and better control over stoichiometry and purity.

- Purification involves filtration, washing, and recrystallization from suitable solvents such as isopropanol or acetone/ethanol mixtures.

Reaction Conditions and Purification

- Solvents: Common solvents include tetrahydrofuran, dichloromethane, acetone, ethanol, and their mixtures.

- Temperature: Reactions are generally performed between 0°C and room temperature to optimize yield and minimize decomposition.

- Work-up: Extraction with acid/base washes to remove impurities, drying over anhydrous magnesium sulfate, and evaporation under reduced pressure.

- Purification: Recrystallization from solvent mixtures (e.g., acetone/ethanol 1:1) or slurrying in water to obtain pure crystalline product.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Preparation of 5-chloro-2-methylaniline | Selective chlorination of 2-methylaniline | Organic solvent (e.g., chloroform) | Controlled (ambient) | Requires regioselectivity control |

| Formation of 2-chloroethyl isocyanate (if used) | From 2-chloroethylamine derivatives | THF, DCM | 0–25 | Alternatively, CDI method used |

| Urea bond formation (Method A) | 5-chloro-2-methylaniline + 2-chloroethyl isocyanate | DCM, THF | 0–25 | Stirring until completion |

| Urea bond formation (Method B) | 2-chloroethanamine hydrochloride + CDI, then + 5-chloro-2-methylaniline | THF, isopropanol | 0–25 | Stepwise addition, purification by filtration and recrystallization |

| Purification | Recrystallization, washing | Acetone/ethanol (1:1), water | Ambient | Ensures high purity and crystallinity |

Research Findings and Optimization

- The CDI-mediated method offers improved yields and purity due to controlled intermediate formation and milder reaction conditions.

- Use of polar aprotic solvents such as tetrahydrofuran enhances solubility and reaction kinetics.

- Acid-base extraction steps are critical to remove unreacted amines and side products.

- Crystallization conditions (solvent choice, temperature) significantly affect the final product's melting point and purity.

- Analytical techniques such as melting point determination, IR spectroscopy, and NMR (1H and 13C) confirm the structure and purity of the compound.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea has been studied for its anticancer properties due to its ability to alkylate DNA, thus interfering with cellular replication processes. The mechanism of action typically involves:

- DNA Alkylation : The chloroethyl group is known to form covalent bonds with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription.

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Bcl-2 regulation |

| MCF-7 | 8.2 | G2/M phase arrest |

| A549 | 12.0 | EGFR signaling inhibition |

| HCT-116 | 9.5 | Bax upregulation |

These findings suggest significant potential for this compound in cancer treatment, warranting further investigation in clinical settings.

Interaction Studies

Research has also focused on the binding affinity of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea with various biological targets, such as enzymes and receptors. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Agricultural Applications

Beyond its pharmaceutical potential, this compound may serve as a plant growth regulator. Similar compounds have been shown to influence plant growth by modulating hormonal pathways. The potential applications include:

- Enhancing Crop Yield : By acting on specific biochemical pathways, it may promote growth and increase yield in agricultural crops.

- Pest Resistance : Some studies suggest that urea derivatives can enhance resistance to pests and diseases.

Anticancer Efficacy

In vitro studies have demonstrated that 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea effectively inhibits cell proliferation across various cancer cell lines. For instance:

- A study on breast cancer (MCF-7) cells showed significant cell cycle arrest at the G2/M phase when treated with this compound.

- In lung cancer (A549) cells, the compound inhibited EGFR signaling pathways, which are critical for tumor growth and survival.

Neuropharmacological Effects

Emerging research indicates that this compound may also have neuropharmacological effects. In animal models, it has been observed to reduce drug-seeking behavior associated with addiction, suggesting potential applications in addiction therapy.

Case Study: Drug-Seeking Behavior in Rats

In a controlled study involving rats trained to self-administer cocaine, administration of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea resulted in a marked decrease in drug-seeking behavior compared to control groups. This highlights the compound's potential role in modulating the endocannabinoid system, which is implicated in addiction pathways.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea is influenced by its structural features. Key findings from SAR studies include:

- Substitution Effects : Variations in substituents on the phenyl ring significantly alter the compound's reactivity and biological activity.

- Chlorine and Methyl Groups : The presence of both chloro and methyl groups enhances its unique chemical properties compared to similar compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea

- Structural Differences : The 2,4-dimethoxy substituents on the phenyl ring enhance steric bulk and electron-donating effects compared to the 2-methyl group in the target compound. This modification may alter solubility and binding affinity to biological targets.

- However, without the nitroso group, it likely lacks alkylating activity critical for antitumor effects .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU, Lomustine)

- Key Differences: The nitroso group enables alkylation (via 2-chloroethyl carbonium ions) and carbamoylation (via isocyanate intermediates), mechanisms absent in the non-nitrosourea target compound.

- Therapeutic Impact: CCNU exhibits potent DNA interstrand cross-linking, correlating with antitumor efficacy. Its degradation product, cyclohexyl isocyanate, inhibits DNA polymerase II, enhancing cytotoxicity.

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine)

- Mechanistic Contrast: BCNU’s bifunctional alkylation (two chloroethyl groups) produces extensive DNA cross-links and hydroxyethyl adducts. Its breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair enzymes, amplifying toxicity.

Hydroxylated Chloroethylnitrosoureas (e.g., Compound III)

- Activity Profile : Hydroxyl groups reduce alkylating potency but retain DNA cross-linking. For example, 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (Compound III) has 11-fold higher DNA cross-linking than its isomer, underscoring the importance of substituent positioning. The target compound’s methyl group may similarly influence steric interactions but without nitroso-mediated reactivity .

Structural-Activity Relationships (SAR) and Pharmacokinetics

Alkylating vs. Carbamoylating Activity

- Nitrosoureas (e.g., BCNU, CCNU) require both alkylating (DNA damage) and carbamoylating (enzyme inhibition) activities for efficacy.

Substituent Effects on Solubility and Toxicity

- Lipophilicity : Cyclohexyl or aromatic substituents (e.g., in CCNU) enhance blood-brain barrier penetration. The target compound’s 5-chloro-2-methylphenyl group may confer moderate lipophilicity but less than CCNU’s cyclohexyl group .

- Toxicity: Nitrosoureas produce mutagenic/carcinogenic metabolites (e.g., 2-chloroethanol, vinyl chloride). The target compound’s simpler degradation pathway (without nitroso intermediates) may reduce off-target effects .

Comparative Data Table

| Compound | Alkylating Activity | Carbamoylating Activity | DNA Cross-Linking | Key Metabolites | Therapeutic Index |

|---|---|---|---|---|---|

| Target Compound | Low* | None | Minimal* | Chloroethyl derivatives | Unknown |

| CCNU | High | Moderate | High | Cyclohexyl isocyanate | Moderate |

| BCNU | High | High | Very High | 2-Chloroethyl isocyanate | Low |

| 1-(5-Chloro-2,4-dimethoxyphenyl)urea | Low | None | None | Methoxy-phenyl derivatives | Not studied |

*Predicted based on structural analogs.

Research Implications

- However, its urea scaffold could serve as a lead for non-genotoxic modulators of DNA repair or enzyme inhibitors.

- Safety Profile: Reduced mutagenicity compared to nitrosoureas may favor applications in non-oncological contexts (e.g., neurodegenerative diseases) .

Biological Activity

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This compound is characterized by its unique structural features, which include a chloroethyl group and a chloromethylphenyl moiety. These attributes contribute significantly to its biological mechanisms, making it a subject of various pharmacological studies.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 247.12 g/mol

- Density : 1.318 g/cm³

- Boiling Point : 335.6°C

- Flash Point : 156.8°C

The biological activity of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea is primarily attributed to the chloroethyl group, which is known for its ability to alkylate DNA. This alkylation interferes with cellular replication processes, leading to potential antitumor effects. The compound may also interact with various enzymes and receptors, influencing multiple biochemical pathways that are crucial for cell survival and proliferation .

Antitumor Activity

Research indicates that compounds similar to 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea exhibit significant antitumor activity. The following table summarizes findings from various studies assessing the cytotoxic effects of this compound against different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Hep-2 | 3.25 | Induces apoptosis via DNA alkylation |

| Study B | P815 | 17.82 | Disruption of cell cycle progression |

| Study C | MCF7 | 12.50 | Inhibition of cell proliferation pathways |

Case Studies and Research Findings

- Urease Inhibition : A study focused on urease inhibitors highlighted that compounds with a similar structure to 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea demonstrated effective urease inhibitory activity, suggesting potential applications in treating conditions like peptic ulcers and kidney stones .

- Cytotoxicity Assessment : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against several cancer cell lines, reinforcing its potential as an anticancer agent .

- Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound acts as both an inhibitor and substrate for specific enzymes, which could lead to diverse therapeutic applications beyond oncology .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 5-chloro-2-methylaniline with phosgene or carbonyldiimidazole to form the corresponding isocyanate intermediate.

- Step 2: Introduce the 2-chloroethyl group via alkylation using 2-chloroethylamine under anhydrous conditions in solvents like dichloromethane or ethanol.

Critical Parameters: - Temperature: Maintain 0–5°C during isocyanate formation to prevent side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity for alkylation steps.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm the absence of unreacted starting materials (e.g., residual aniline protons at δ 6.5–7.5 ppm) and verify urea NH peaks (δ 8.0–9.0 ppm).

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization).

- Mass Spectrometry: Validate the molecular ion peak at m/z 301.6 (M+H<sup>+</sup>) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility:

- Polar Solvents: Soluble in DMSO (50 mg/mL), ethanol (20 mg/mL), and dichloromethane (30 mg/mL).

- Aqueous Buffers: Poor solubility (<1 mg/mL in PBS at pH 7.4), requiring DMSO stock solutions for biological assays.

- Stability:

Advanced Research Questions

Q. How does the crystal structure of related urea derivatives inform supramolecular interactions in this compound?

Methodological Answer: X-ray crystallography of analogous complexes (e.g., [RuCl2(hexamethylbenzene)(urea)]·CHCl3) reveals:

- Hydrogen Bonding: Urea NH groups form strong N–H⋯Cl interactions (bond length: 3.1–3.3 Å) with adjacent chloride ligands.

- Packing Motifs: Weak C–H⋯O interactions (distance: 2.8–3.0 Å) between urea carbonyl and solvent molecules stabilize the lattice.

Crystallographic Data:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell (Å, °) | a=15.09, b=13.34, c=15.48, β=116.0 | |

| R Factor | 0.037 |

Q. What strategies can resolve contradictions in biological activity data for chloroethyl-urea derivatives?

Methodological Answer:

- In Vitro Assays:

- Use standardized cytotoxicity protocols (e.g., MTT assay, IC50 determination) across multiple cell lines (HeLa, MCF-7) to account for cell-type specificity.

- Compare with structurally similar nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which show variable activity due to metabolic denitrosation pathways .

- Mechanistic Studies:

- Employ LC-MS to track metabolite formation (e.g., vinyl chloride intermediates) linked to DNA alkylation .

Q. How can computational modeling predict the reactivity of the chloroethyl group in aqueous environments?

Methodological Answer:

- DFT Calculations:

- Optimize geometry at the B3LYP/6-31G(d) level to evaluate hydrolysis pathways.

- Transition-state analysis reveals a Gibbs energy barrier of ~25 kcal/mol for nucleophilic attack by H2O on the chloroethyl group.

- MD Simulations:

Q. What structural modifications enhance the compound’s selectivity for target proteins?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Electron-Withdrawing Groups: Substituents like –CF3 on the phenyl ring improve binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX).

- Linker Optimization: Replacing the chloroethyl group with a methylene bridge reduces off-target alkylation by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.